![molecular formula C21H19F2N5O2 B2474804 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-37-4](/img/structure/B2474804.png)
7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years .
Synthesis Analysis
Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine scaffold, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Metabolic Studies and Drug Metabolism
Compounds with structural similarities to the specified chemical are often subjects of metabolic studies. For instance, metabolic investigations aim to understand how such compounds are absorbed, distributed, metabolized, and excreted (ADME) in the body. This knowledge is crucial for drug development, ensuring therapeutic efficacy and safety. An example is the study of allopurinol metabolism, revealing insights into its biotransformation and effects on uric acid levels, which could reflect on the metabolic pathways and potential therapeutic roles of structurally related compounds (Elion, Kovensky, & Hitchings, 1966).
Pharmacokinetic Profiling
Pharmacokinetic profiling is another critical area of research application. It involves understanding the dynamics of a compound within the system, including its bioavailability, half-life, and clearance rates. Such studies are instrumental in designing compounds with optimal pharmacokinetic properties, leading to more effective and safer medications. For example, the pharmacokinetics of 5-trifluoromethyl-2'-deoxyuridine, including its serum half-life and protein binding properties, offer insights into designing compounds with favorable pharmacokinetic profiles (Dexter, Wolberg, Ansfield, Helson, & Heidelberger, 1972).
Receptor Binding Studies
The detailed structure of the compound suggests potential specificity towards certain biological targets, such as enzymes or receptors. Research applications extend into studying these interactions, elucidating the mechanism of action, and contributing to the design of receptor-selective ligands. Such investigations enhance our understanding of disease pathology and the development of targeted therapies. An illustrative case is the characterization of [O-methyl-11C]WAY-100635 metabolites in monkey and human plasma, demonstrating the radioligand's application in studying 5-HT1A receptors with PET imaging (Osman et al., 1996).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to exhibit activities such as acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that the compound is synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
It is known that compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have various applications in medicinal and pharmaceutical chemistry, including the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Pharmacokinetics
The molecular weight of a similar compound, 1,2,4-triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is 1501380 , which may influence its bioavailability.
Result of Action
Most compounds with a similar structure displayed moderate antiproliferative activities against three cancer cells, with ic 50 values < 80 μm .
Action Environment
It is known that the compound is synthesized under microwave conditions, suggesting that temperature and radiation could potentially influence its synthesis .
Future Directions
The development of more potent and efficacious anticancer drugs with a pyrimidine scaffold is a focus of current research . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents is a key area of study . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .
properties
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2/c1-12-5-3-4-6-16(12)27-19(29)17-13(2)26-21-24-11-25-28(21)18(17)14-7-9-15(10-8-14)30-20(22)23/h3-11,18,20H,1-2H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLRZUNSZHPSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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